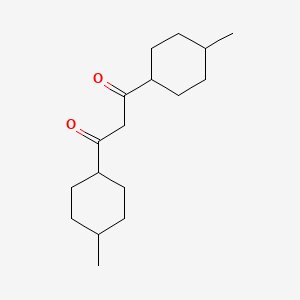
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is a diketone compound characterized by the presence of two 4-methylcyclohexyl groups attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione typically involves the reaction of 4-methylcyclohexanone with a suitable diketone precursor under controlled conditions. One common method involves the Claisen condensation reaction, where 4-methylcyclohexanone is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the diketone precursor, followed by cyclization and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active diketones.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)propane-1,3-dione
- 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione
- 1,3-Diphenyl-1,3-propanedione
Uniqueness
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties compared to similar compounds with aromatic or aliphatic substituents
特性
分子式 |
C17H28O2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
1,3-bis(4-methylcyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C17H28O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h12-15H,3-11H2,1-2H3 |
InChIキー |
NYVAFCJHYHKDAA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)CC(=O)C2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















